molecular formula C11H7N3O2 B12919840 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 15832-30-1

3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one

Cat. No.: B12919840
CAS No.: 15832-30-1
M. Wt: 213.19 g/mol
InChI Key: VDZPDZOUXAGXOV-UHFFFAOYSA-N
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Description

3-Phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one (CAS Number: 15832-30-1) is a fused heterocyclic scaffold of significant interest in medicinal chemistry for the design of novel therapeutic agents. This compound serves as a versatile core structure for developing potent and selective inhibitors. Research has identified its primary value in oncology and immunology. It is a key precursor for synthesizing selective Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are promising targets in cancer immunomodulation . By blocking the IDO1 enzyme, these inhibitors can help counteract the immunosuppressive tumor microenvironment . Furthermore, this scaffold has been utilized in the design of potent antithrombotic agents that function by selectively inhibiting coagulation factor Xa (FXa), a key serine protease in the blood coagulation cascade . The isoxazolo[5,4-d]pyrimidine core is a privileged structure in drug discovery, often acting as a purine bioisostere, allowing it to interact effectively with a variety of enzymatic targets . With a molecular formula of C11H7N3O2 and a molecular weight of 213.19 g/mol, it provides an excellent platform for structure-activity relationship (SAR) studies and further chemical optimization . This product is intended for research and development purposes exclusively. For Research Use Only. Not approved for human, veterinary, or diagnostic use.

Properties

CAS No.

15832-30-1

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

3-phenyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H7N3O2/c15-10-8-9(7-4-2-1-3-5-7)14-16-11(8)13-6-12-10/h1-6H,(H,12,13,15)

InChI Key

VDZPDZOUXAGXOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=O)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-phenylisoxazole with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

3.1. Chlorination Reaction

3-Phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one can be converted into its 4-chloro derivative using phosphorus oxychloride in the presence of dimethylaniline. This reaction is crucial for further modifications of the compound.

Chlorination Conditions:

  • Reagents: Phosphorus oxychloride, dimethylaniline.

  • Solvent: Dry toluene.

  • Reaction Conditions: Reflux for 3–4 hours.

  • Yield: Up to 96% .

3.2. Alkylation and Acylation Reactions

The compound can undergo N-alkylation reactions with α-chloroesters in the presence of potassium carbonate, leading to the formation of various ester derivatives. This reaction is highly regioselective, favoring N-alkylation over O-alkylation.

Alkylation Conditions:

  • Reagents: α-Chloroesters, potassium carbonate.

  • Solvent: Dry DMF.

  • Reaction Conditions: 70 °C for 3–4 hours.

  • Yield: 76% to 98% .

3.3. Formation of Ethyl [(Isoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetates

4-Chloroisoxazolo[5,4-d]pyrimidines can react with ethyl hydroxyacetate in the presence of potassium carbonate to form ethyl [(isoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetates. This reaction is useful for introducing ether linkages.

Reaction Conditions:

  • Reagents: Ethyl hydroxyacetate, potassium carbonate.

  • Solvent: DMF.

  • Reaction Conditions: 80 °C.

  • Yield: 62% to 68% .

Table 2: NMR Data for this compound

ProtonChemical Shift (δ)
NH13.09 (br. s)
H-68.15–8.19 (m)
H-Ar7.44–7.49 (m), 8.15–8.19 (m)

Scientific Research Applications

Synthesis of 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one

The synthesis of this compound typically involves the reaction of isoxazole derivatives with pyrimidine precursors. A notable method includes the condensation of 3-phenylisoxazole with appropriate acyl chlorides or other electrophiles to yield the desired pyrimidinone structure. The yield for this compound has been reported at approximately 57%, with a melting point range of 216–218°C, indicating its stability and purity .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In a study assessing various isoxazolopyrimidinones, this compound demonstrated effective inhibition against a range of bacterial strains and fungi .

Table 1: Antibacterial and Antifungal Activity

MicroorganismActivity Level (Zone of Inhibition)
Staphylococcus aureusModerate (15 mm)
Escherichia coliHigh (20 mm)
Candida albicansLow (10 mm)

Inhibition of Plasmodium falciparum

Another significant application of this compound is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that derivatives containing the isoxazolo-pyrimidine framework exhibit potent antiplasmodial activity, with some compounds achieving an effective dose that significantly reduces parasitemia in infected models .

Table 2: In Vitro Antiplasmodial Activity

Compound IDIC50 (µM)ED90 (mg/kg)
Compound 140.2563
Compound 320.1550

Potential Therapeutic Uses

The unique structural features of this compound make it a candidate for further exploration in various therapeutic areas:

  • Antimicrobial Agents : Given its antibacterial and antifungal properties, this compound could be developed into new antimicrobial therapies.
  • Antimalarial Drugs : Its efficacy against P. falciparum positions it as a potential lead compound for the development of new antimalarial drugs.
  • Cancer Research : Preliminary studies suggest that modifications to the isoxazole-pyrimidine scaffold may yield compounds with anticancer properties, warranting further investigation.

Case Study 1: Synthesis and Biological Evaluation

In a study published in Tetrahedron, researchers synthesized several derivatives of isoxazolopyrimidinones and evaluated their biological activities. The study highlighted the promising antibacterial effects of this compound against resistant strains .

Case Study 2: Plasmodium Inhibition Studies

A comprehensive evaluation was conducted on various isoxazolopyrimidine derivatives for their DHODH inhibitory activity. The results indicated that compounds similar to this compound exhibited significant antiplasmodial effects in both in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets within cells. One proposed mechanism is the induction of apoptosis in cancer cells through the elevation of intracellular reactive oxygen species (ROS). This leads to the alteration of mitochondrial membrane potential, ultimately triggering cell death . The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Activity Against IDO1

The 3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold (e.g., compound 23 ) demonstrates potent IDO1 inhibition (IC₅₀ = 23 µM) with high selectivity over IDO2 and TDO . Key SAR findings include:

  • R1 substituents : Electron-withdrawing groups (e.g., p-CF₃, p-O₂CCH₃) enhance potency. For example:
    • 23 (p-CF₃): IC₅₀ = 23 µM
    • 20 (p-O₂CCH₃): IC₅₀ = 22 µM .
  • R2 substituents : Bulky hydrophobic groups (e.g., cyclohexyl in 32 ) improve binding via π-π stacking and hydrophobic interactions in IDO1’s active site .

Table 1: IDO1 Inhibitory Activity of Selected Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivatives

Compound R1 Substituent R2 Substituent IC₅₀ (µM) Selectivity (IDO2/TDO)
12 4-Fluorophenyl H 45 >100 µM
23 4-Trifluoromethyl Aniline 23 >100 µM
32 4-Cyclohexyl Aniline 27 >100 µM

Comparison with Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Although structurally distinct, pyrazolo[3,4-d]pyrimidin-4(5H)-one analogs (e.g., 15a–e ) share therapeutic overlap. Key differences include:

  • Antimicrobial Activity : Chloro/methoxy substituents (e.g., 15c , 15e ) exhibit significant antimicrobial activity (MIC = 2–8 µg/mL) against S. aureus and E. coli .
  • Antitumor Activity : 6-(Chloromethyl)-3-methyl derivatives (e.g., 3b , 3c ) show IC₅₀ = 0.03 µM against MCF7 cells, surpassing methotrexate .

Structural and Mechanistic Insights

  • IDO1 Binding Mode : The 3-phenyl group’s fluorine in 23 forms a halogen bond with Cys129, while the isoxazole oxygen coordinates heme iron, mimicking epacadostat’s mechanism .
  • Selectivity: The absence of activity against IDO2/TDO in 3-phenyl derivatives highlights scaffold-specific interactions, unlike non-selective inhibitors like navoximod .

Biological Activity

3-Phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several methodologies. A notable approach includes the reaction of appropriate isoxazole and pyrimidine derivatives under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and IR spectroscopy, confirming its structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In one investigation, a library of derivatives was tested against the NCI-60 cell line panel. Notably, one derivative exhibited growth inhibitory effects with GI50 values as low as 0.0221 μM against colon cancer cells (HCT-15) and 0.0318 μM against melanoma cells (MDA-MB-435) . The mechanism of action appears to involve the induction of apoptosis through the elevation of intracellular reactive oxygen species (ROS), leading to mitochondrial membrane potential alterations .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Research focusing on isoxazolopyrimidine-based inhibitors demonstrated potent activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an essential enzyme in pyrimidine biosynthesis for the malaria parasite. The inhibition of this enzyme by derivatives of this compound suggests a promising avenue for malaria treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of DHODH, disrupting the pyrimidine biosynthesis pathway in malaria parasites .
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through ROS generation and mitochondrial dysfunction .
  • Targeting Specific Receptors : Some derivatives have shown high affinity for corticotropin-releasing hormone type 1 receptors, indicating potential roles in neuropharmacology .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineGI50/IC50 ValuesReference
AnticancerHCT-15 (Colon Cancer)0.0221 μM
MDA-MB-435 (Melanoma)0.0318 μM
AntimalarialP. falciparum DHODHIC50 values TBD
P. falciparum 3D7ED90 ~63 mg/kg

Case Studies

  • NCI-60 Cell Line Evaluation : A study conducted on a series of derivatives demonstrated that specific modifications to the phenyl isoxazole scaffold significantly enhanced anticancer activity across multiple cell lines .
  • Antimalarial Efficacy in Vivo : In mouse models infected with P. falciparum, compounds derived from this compound were shown to reduce parasitemia effectively, highlighting their potential for therapeutic application in malaria treatment .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one?

The synthesis involves a four-step protocol starting from commercially available precursors:

Cyclocondensation of appropriate oxazole-carbohydrazides with orthoesters under reflux conditions to form the core scaffold (46–74% yields) .

Functionalization at the R1 (aromatic ring) and R2 (amine) positions via nucleophilic substitution or coupling reactions .

Optimization of reaction conditions (e.g., solvent, temperature) to improve yield and purity.

Purification using column chromatography and characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (≥95% purity) .

Q. How is the antithrombotic activity of this compound evaluated experimentally?

  • Factor Xa (FXa) Inhibition Assay : Measures IC50_{50} values using chromogenic substrates (e.g., S-2222) in human plasma .
  • Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) : Assess anticoagulant effects in vitro .
  • In Vivo Thrombosis Models : Rat arterial/venous thrombosis models to validate efficacy and bleeding risk .

Advanced Research Questions

Q. How do structural modifications at the R1 and R2 positions influence biological activity?

  • R1 (Aromatic Ring) : Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) enhance FXa binding affinity by stabilizing hydrophobic interactions in the S1 pocket. Substitutions at the para position improve selectivity over thrombin .
  • R2 (Amine) : Bulky substituents (e.g., cyclohexyl) reduce metabolic clearance but may compromise solubility. Primary amines exhibit stronger immunosuppressive effects (e.g., inhibition of polyclonal antibody production) compared to secondary amines .
  • Example : Replacing the phenyl group at R1 with a 4-hydroxyphenyl increases immunosuppressive activity by 3-fold .

Q. What computational strategies are used to optimize the scaffold for target selectivity?

  • 3D-QSAR Modeling : Correlates steric/electrostatic fields with FXa inhibitory activity to guide substituent design .
  • Molecular Dynamics (MD) Simulations : Identifies key binding residues (e.g., Tyr228, Asp189) and predicts stability of ligand-receptor complexes over 100-ns trajectories .
  • Docking Studies : Validates binding modes in the FXa active site, prioritizing derivatives with lower predicted binding energies (<-9 kcal/mol) .

Q. How can contradictory biological data (e.g., antithrombotic vs. immunosuppressive effects) be reconciled?

  • Mechanistic Differentiation : Antithrombotic activity correlates with FXa inhibition, while immunosuppression is linked to IDO1 (indoleamine 2,3-dioxygenase 1) modulation .
  • Structural Determinants : The 3-phenyl group is critical for FXa binding, whereas 5-cyclohexylideneamino substitution shifts activity toward immune regulation .
  • Experimental Validation : Use knockout models (e.g., FXa-deficient mice) or selective enzyme inhibitors to isolate pathways .

Methodological Notes for Data Interpretation

  • Characterization Pitfalls : Ensure NMR spectra distinguish between tautomeric forms (e.g., 4(5H)-one vs. 4-hydroxy isomers) .
  • Assay Interference : Test compounds for non-specific binding to serum albumin or phospholipids in coagulation assays .
  • SAR Validation : Cross-validate computational predictions with in vitro mutagenesis (e.g., FXa-Tyr228Ala mutants) .

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